1-(2,4-Dichlorobenzyl)-1H-pyrazol-4-ol
Overview
Description
1-(2,4-Dichlorobenzyl)-1H-pyrazol-4-ol is an organic compound characterized by the presence of a pyrazole ring substituted with a 2,4-dichlorobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dichlorobenzyl)-1H-pyrazol-4-ol typically involves the reaction of 2,4-dichlorobenzyl chloride with pyrazole in the presence of a base. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:
2,4-Dichlorobenzyl chloride+PyrazoleBase, Refluxthis compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and ensure cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Dichlorobenzyl)-1H-pyrazol-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the pyrazole ring can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The chlorine atoms in the benzyl group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of functionalized derivatives.
Scientific Research Applications
1-(2,4-Dichlorobenzyl)-1H-pyrazol-4-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2,4-Dichlorobenzyl)-1H-pyrazol-4-ol involves its interaction with specific molecular targets. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the transcription and translation of specific genes.
Comparison with Similar Compounds
1-(2,4-Dichlorobenzyl)-1H-pyrazol-4-ol can be compared with other similar compounds, such as:
2,4-Dichlorobenzyl alcohol: Known for its antiseptic properties.
2,4-Dichlorobenzyl chloride: Used as an intermediate in organic synthesis.
2,4-Dichlorobenzylamine: Studied for its potential biological activities.
Uniqueness: The unique combination of the 2,4-dichlorobenzyl group and the pyrazole ring in this compound imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]pyrazol-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N2O/c11-8-2-1-7(10(12)3-8)5-14-6-9(15)4-13-14/h1-4,6,15H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZDICPHPHKTMHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CN2C=C(C=N2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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